molecular formula C9H6O5S B3822654 Methyl (2-oxo-1,3-benzoxathiol-6-yl) carbonate

Methyl (2-oxo-1,3-benzoxathiol-6-yl) carbonate

Cat. No.: B3822654
M. Wt: 226.21 g/mol
InChI Key: HDWKSNWLSCNMNJ-UHFFFAOYSA-N
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Description

Methyl (2-oxo-1,3-benzoxathiol-6-yl) carbonate is a chemical compound with a unique structure that includes a benzoxathiol ring

Preparation Methods

The synthesis of methyl (2-oxo-1,3-benzoxathiol-6-yl) carbonate typically involves the reaction of 2-oxo-1,3-benzoxathiol with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Methyl (2-oxo-1,3-benzoxathiol-6-yl) carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur-containing species.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles such as amines or alcohols.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl (2-oxo-1,3-benzoxathiol-6-yl) carbonate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing sulfur and oxygen heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl (2-oxo-1,3-benzoxathiol-6-yl) carbonate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of the target molecule’s function, potentially resulting in biological effects such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Methyl (2-oxo-1,3-benzoxathiol-6-yl) carbonate can be compared with other similar compounds, such as:

  • Methyl (2-oxo-1,3-benzoxathiol-5-yl) carbonate
  • Methyl (2-oxo-1,3-benzoxathiol-4-yl) carbonate
  • Methyl (2-oxo-1,3-benzoxathiol-3-yl) carbonate

These compounds share a similar core structure but differ in the position of the substituents on the benzoxathiol ring. The unique positioning of the substituents in this compound can lead to differences in reactivity and biological activity, making it a distinct and valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl (2-oxo-1,3-benzoxathiol-6-yl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O5S/c1-12-8(10)13-5-2-3-7-6(4-5)14-9(11)15-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWKSNWLSCNMNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)OC1=CC2=C(C=C1)SC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
Methyl (2-oxo-1,3-benzoxathiol-6-yl) carbonate

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